(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride
Overview
Description
“(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride” is a chemical compound with the molecular formula CHClNS . It has been used in the synthesis of novel mono azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole .
Chemical Reactions Analysis
This compound has been used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their structure. These dyes are used in a variety of applications, including textiles and optical storage devices .Scientific Research Applications
Chemistry and Properties
The chemistry and properties of compounds containing the benzothiazole moiety, including (4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)amine hydrochloride, have been extensively studied. These compounds are known for their diverse applications due to their unique structural features. The benzothiazole scaffold is integral to a variety of natural and synthetic bioactive molecules, offering a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The preparation procedures, properties, and complexation behaviors of these compounds highlight their significance in scientific research, particularly in developing new materials and drugs (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. These derivatives, including those similar to this compound, are of great interest in the pharmaceutical industry for the development of new therapeutic agents. The structural simplicity and ease of synthesis of benzothiazole-based compounds allow for the creation of chemical libraries that could lead to the discovery of new chemical entities with potential market progression (Kamal, Hussaini, & Malik, 2015).
Synthesis and Structural Properties
The synthesis and structural properties of benzothiazole derivatives, including the specific compound , have been a subject of significant interest. Research has demonstrated various synthetic routes and the resulting structural and spectroscopic characteristics of these compounds. Such studies contribute to the understanding of their reactivity and potential applications in medicinal chemistry and material science (Issac & Tierney, 1996).
Importance in Medicinal Chemistry
Benzothiazole and its derivatives, including this compound, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These activities include antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The benzothiazole scaffold's versatility and the enhanced activities of its derivatives underscore its importance in the development of new pharmaceuticals (Bhat & Belagali, 2020).
Future Directions
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKAGYIRPNZFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1240528-53-3 | |
Record name | 2-Benzothiazolemethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
204.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401426-29-6 | |
Record name | 2-Benzothiazolemethanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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